SC-236

Content Navigation

For sustained COX-2 suppression in chronic models, frequent redosing of short-half-life inhibitors like celecoxib introduces variability. SC-236's 4-chlorophenyl substitution blocks metabolic oxidation, providing an exceptionally long plasma half-life. • IC50 10 nM COX-2, >1,780-fold selectivity over COX-1. • Potent PPARγ agonist inducing apoptosis in hepatic stellate cells. • Ideal reference standard for DMPK benchmarking of diarylpyrazole analogs.

CAS Number

Product Name

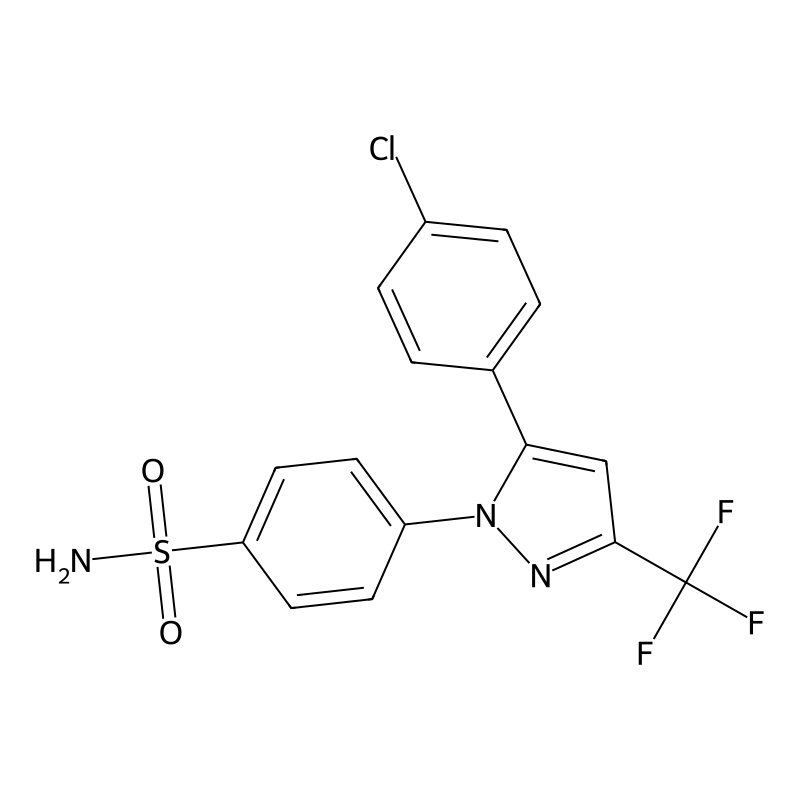

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

SC-236 is a synthetic diaryl-heterocycle and a highly selective cyclooxygenase-2 (COX-2) inhibitor, originally developed as a primary structural lead during the discovery of the clinical drug celecoxib [1]. Chemically distinguished by a 4-chlorophenyl moiety rather than the 4-methylphenyl group found in celecoxib, SC-236 exhibits extreme metabolic stability and an exceptionally long plasma half-life [2]. It demonstrates high potency with an IC50 of 10 nM for COX-2 and an approximately 1,780-fold selectivity over COX-1 . Beyond its primary target, SC-236 functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In procurement and material selection, SC-236 is prioritized as a stable reference standard for metabolic assays, a dual-action pharmacological tool for fibrosis research, and a long-acting in vivo probe where frequent redosing of shorter-half-life analogs would introduce unacceptable pharmacokinetic variability [2].

Research Fit

References

- [1] Guide to PHARMACOLOGY. 'SC-236 | Ligand page'.

- [2] Penning TD, et al. 'Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).' J Med Chem. 1997 Apr 25;40(9):1347-65.

Substituting SC-236 with its clinical analog celecoxib or non-selective NSAIDs fundamentally alters experimental pharmacokinetics and off-target profiles [1]. Celecoxib contains a para-methyl group that is highly susceptible to rapid metabolic oxidation via hepatic cytochrome P450 enzymes, resulting in a relatively short half-life that requires frequent dosing in in vivo models to maintain target suppression [1]. In contrast, the para-chloro substitution in SC-236 blocks this primary metabolic liability, granting it an extended half-life ideal for sustained target engagement [1]. Furthermore, generic COX-2 inhibitors often lack the potent, concentration-dependent PPARγ agonism inherent to SC-236, which is critical for inducing apoptosis in hepatic stellate cells [2]. Using standard NSAIDs like indomethacin introduces profound COX-1-mediated gastrointestinal and renal toxicities, confounding long-term efficacy studies[3]. Consequently, replacing SC-236 compromises both the metabolic stability and the specific dual-pathway (COX-2/PPARγ) modulation required in specialized fibrosis and tumor microenvironment assays[2].

Substitution Risk

References

- [1] Penning TD, et al. 'Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).' J Med Chem. 1997 Apr 25;40(9):1347-65.

- [2] Planagumà A, et al. 'The selective cyclooxygenase-2 inhibitor SC-236 reduces liver fibrosis by mechanisms involving non-parenchymal cell apoptosis and PPARgamma activation.' FASEB J. 2005 Jul;19(9):1120-2.

- [3] Gierse JK, et al. 'A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors.' J Biol Chem. 1996.

Metabolic Stability Advantage vs. Celecoxib

The structural divergence between SC-236 and celecoxib dictates their metabolic fate [1]. Celecoxib features a 4-methylphenyl group that undergoes rapid oxidation to a carboxylic acid metabolite, limiting its half-life [1]. SC-236 replaces this with a 4-chlorophenyl group, effectively blocking the primary site of oxidative metabolism[1]. This substitution results in an exceptionally long plasma half-life compared to celecoxib, ensuring sustained systemic exposure [1].

| Evidence Dimension | Metabolic oxidation liability and in vivo half-life |

| Target Compound Data | SC-236 (Para-chloro group blocks primary CYP-mediated oxidation, yielding an exceptionally prolonged half-life) |

| Comparator Or Baseline | Celecoxib (Para-methyl group undergoes rapid oxidation) |

| Quantified Difference | SC-236 provides superior sustained in vivo exposure without the rapid clearance associated with celecoxib's methyl group oxidation. |

| Conditions | In vivo pharmacokinetic profiling and structural metabolism assays |

Buyers conducting long-term in vivo studies require SC-236 to achieve sustained COX-2 inhibition without the pharmacokinetic peaks and troughs associated with celecoxib redosing.

COX-2 Inhibition Potency and Selectivity

SC-236 demonstrates extraordinary affinity for COX-2 while sparing the constitutively active COX-1 isoform. In purified enzyme assays, SC-236 achieves an IC50 of 10 nM for COX-2, compared to an IC50 of 17.8 μM for COX-1, yielding a selectivity ratio of approximately 1,780-fold . In contrast, celecoxib exhibits a comparatively higher IC50 of 40 nM for COX-2 in comparable Sf9 cell assays . Non-selective NSAIDs like indomethacin show little to no selectivity, inhibiting both isoforms [1].

| Evidence Dimension | COX-2 IC50 and Isoform Selectivity |

| Target Compound Data | SC-236 (IC50 = 10 nM; ~1,780-fold selective over COX-1) |

| Comparator Or Baseline | Celecoxib (IC50 = 40 nM); Non-selective NSAIDs (No selectivity) |

| Quantified Difference | SC-236 is approximately 4-fold more potent against COX-2 than celecoxib and provides massive selectivity over COX-1 compared to traditional NSAIDs. |

| Conditions | In vitro enzymatic inhibition assays |

Selecting SC-236 ensures maximum suppression of inducible inflammatory pathways at lower molar concentrations while eliminating COX-1-related experimental artifacts.

PPARγ Agonism and Anti-Fibrotic Effects

Beyond COX-2 inhibition, SC-236 functions as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. In luciferase-reporter trans-activation assays and cultured hepatic stellate cells (HSCs), SC-236 acts in a concentration-dependent manner (3 to 10 μM) to induce PPARγ expression and promote non-parenchymal cell apoptosis [1]. In vivo models of CCl4-induced liver fibrosis show that SC-236 (6 mg/kg) significantly reduces fibrosis and suppresses α-SMA expression [1]. Many standard COX-2 inhibitors lack this potent dual functionality [1].

| Evidence Dimension | PPARγ Trans-activation and Anti-fibrotic Efficacy |

| Target Compound Data | SC-236 (Potent PPARγ agonist at 3-10 μM; reduces CCl4-induced liver fibrosis at 6 mg/kg) |

| Comparator Or Baseline | Standard NSAIDs (Lack significant PPARγ agonism at equivalent pharmacological doses) |

| Quantified Difference | SC-236 provides a dual-mechanism anti-fibrotic effect (COX-2 inhibition + PPARγ activation) absent in conventional baseline NSAIDs. |

| Conditions | Luciferase-reporter assays and CCl4-treated Wistar rat models |

Procurement for hepatic fibrosis and stellate cell research should prioritize SC-236 to leverage its unique dual-pathway modulation, which is critical for inducing HSC apoptosis.

Long-Term Inflammatory & Oncology Models

Due to its extreme metabolic stability and long plasma half-life driven by the 4-chlorophenyl substitution, SC-236 is the optimal choice for sustained systemic COX-2 suppression in murine tumor xenograft and chronic inflammation models, eliminating the need for continuous redosing required by celecoxib [1].

Hepatic Fibrosis and Stellate Cell Apoptosis

SC-236 is specifically procured for liver fibrosis research because of its potent, concentration-dependent PPARγ agonism [2]. It is used to induce apoptosis in hepatic stellate cells and suppress α-SMA expression in CCl4-induced injury models where standard NSAIDs fail to provide dual-pathway efficacy [2].

Metabolic Reference Standard in DMPK

In DMPK (Drug Metabolism and Pharmacokinetics) screening, SC-236 serves as a critical structural benchmark [1]. Its halogenated para-position provides a metabolically blocked baseline to compare the oxidation rates of methyl- or alkyl-substituted diarylpyrazole analogs during lead optimization[1].

Selective COX-2 Pathway Decoupling

With an IC50 of 10 nM and >1,700-fold selectivity over COX-1, SC-236 is utilized in in vitro mechanistic assays to cleanly decouple inducible COX-2 signaling from constitutive COX-1 activity, avoiding the gastrointestinal and renal confounding factors introduced by non-selective NSAIDs .

Application Fit

References

- [1] Penning TD, et al. 'Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).' J Med Chem. 1997 Apr 25;40(9):1347-65.

- [2] Planagumà A, et al. 'The selective cyclooxygenase-2 inhibitor SC-236 reduces liver fibrosis by mechanisms involving non-parenchymal cell apoptosis and PPARgamma activation.' FASEB J. 2005 Jul;19(9):1120-2.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic

Other CAS

Wikipedia

Biological Half Life

2: Masferrer JL, Koki A, Seibert K. COX-2 inhibitors. A new class of antiangiogenic agents. Ann N Y Acad Sci. 1999;889:84-6. Review. PubMed PMID: 10668485.

Explore Compound Types